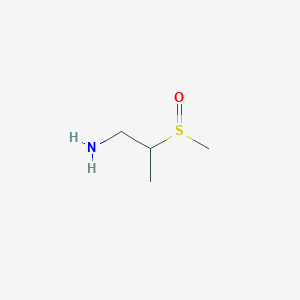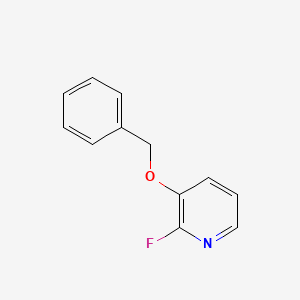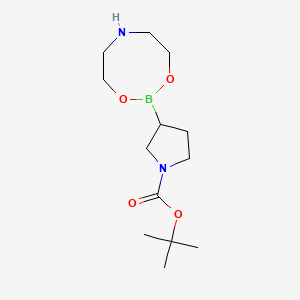
5-Bromo-N-propylpyrimidin-2-amine
Overview
Description
5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrimidine and contains a bromine atom and a propyl group . This compound is primarily used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of triethylamine and dmap in tetrahydrofuran under an inert atmosphere at 55°C . The second step involves the use of N,N-dimethyl-formamide at 80°C in a sealed tube under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a bromine atom and a propyl group .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Reactions and Crystallography 5-Bromo-N-propylpyrimidin-2-amine and its derivatives are involved in regioselective reactions. A study highlighted the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine and its subsequent reactions with secondary amines. X-ray crystallography analysis revealed that the synthesized compound crystallized in the monoclinic crystal system, showcasing typical intramolecular OH ��� N and OH ��� O hydrogen bonds in the crystalline network (Doulah et al., 2014).
Preparation of Metal-Complexing Molecular Rods The compound has been used in the synthesis of metal-complexing molecular rods. Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines were developed, which are valuable for the preparation of such rods. These syntheses were achieved through methods like Stille coupling and reductive symmetric coupling, with yields ranging from 15 to 90% (Schwab et al., 2002).
Biological Applications
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives In biological contexts, this compound derivatives have been synthesized and evaluated for potential biological activities. A notable study involved the treatment of 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine with carbon disulfide and alkyl halides, leading to derivatives that were then reacted with secondary amines to afford 7-amino derivatives. These compounds were explored for their potential as 15-lipoxygenase inhibitors, indicating a possible role in inflammation and other biological processes (Doulah et al., 2011).
Potential Use in Liquid Crystal Technology Moreover, a series of novel pyridine derivatives synthesized through palladium-catalyzed one-pot Suzuki cross-coupling reactions were studied. Density Functional Theory (DFT) methods were employed to analyze these derivatives, suggesting possible reaction pathways and potential applications as chiral dopants for liquid crystals. The biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, were also investigated, with certain compounds showing promising results against clot formation and bacterial strains (Ahmad et al., 2017).
Safety and Hazards
Safety data sheets indicate that 5-Bromo-N-propylpyrimidin-2-amine should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets via hydrogen bonding, due to the presence of nitrogen atoms in the pyrimidine ring. The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various organic transformations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-N-propylpyrimidin-2-amine . .
Biochemical Analysis
Biochemical Properties
5-Bromo-N-propylpyrimidin-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in nucleotide metabolism, potentially inhibiting or modifying their activity. These interactions can affect the overall metabolic pathways within the cell, leading to changes in the synthesis and degradation of nucleotides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The molecular mechanism of this compound involves the disruption of normal cellular processes, resulting in altered cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
5-bromo-N-propylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSCRPSLFEGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675149 | |
| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-92-7 | |
| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)


![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)
![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)
![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)




